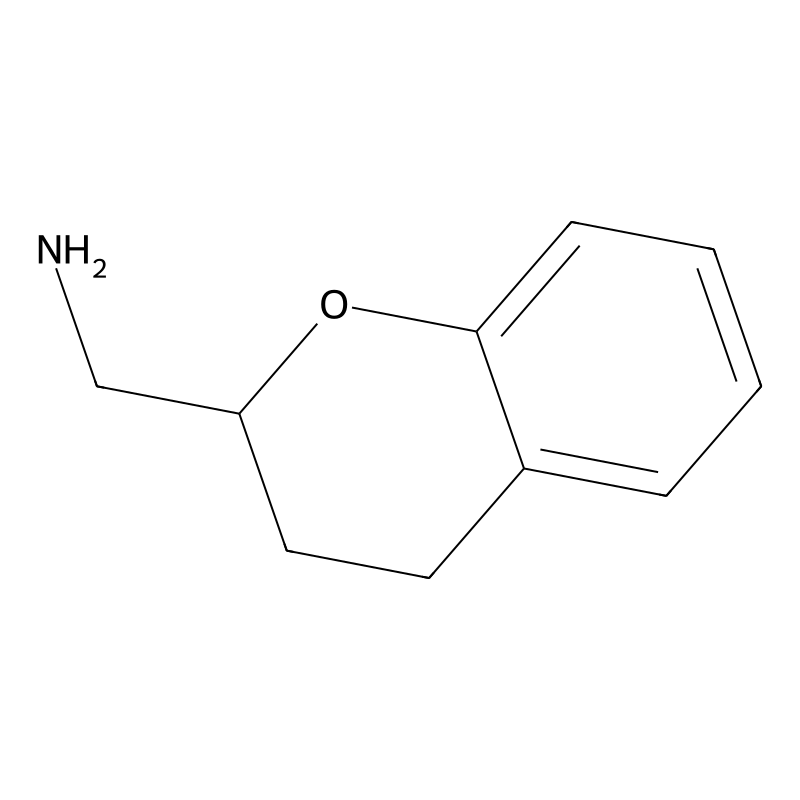

Chroman-2-ylmethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Chroman-2-ylmethanamine, also known as N-(2-chromanyl)methanamine, is a chemical compound belonging to the class of arylamines. It is a white crystalline solid with a melting point of 52-54 °C. The synthesis of Chroman-2-ylmethanamine has been reported in several scientific studies, often involving the reaction of 2-chromanol with various primary amines or amine precursors under different reaction conditions. [, ] Characterization of the synthesized compound is typically performed using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, ]

Potential Applications:

Research into the potential applications of Chroman-2-ylmethanamine is ongoing, with studies exploring its activity in various fields:

- Medicinal Chemistry: Studies have investigated the potential of Chroman-2-ylmethanamine derivatives as anticonvulsant agents. [] Further research is needed to explore its efficacy and potential mechanisms of action.

- Material Science: Chroman-2-ylmethanamine derivatives have been studied for their potential applications in the development of new polymeric materials with specific properties. []

Chroman-2-ylmethanamine is an organic compound characterized by a chroman structure, which consists of a benzene ring fused to a tetrahydrofuran ring. The compound features an amine group attached to the methylene carbon adjacent to the chroman moiety. Its chemical formula is , and it is often explored for its potential biological activities and applications in medicinal chemistry.

- Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles.

- Acylation: Reacting with acyl chlorides or anhydrides can yield amides.

- Alkylation: The nitrogen atom can be alkylated using alkyl halides, leading to quaternary ammonium compounds.

The reactions are influenced by the presence of functional groups and the steric environment around the chroman structure, allowing for diverse synthetic pathways.

Chroman derivatives, including chroman-2-ylmethanamine, have been studied for various biological activities:

- Antioxidant Properties: They exhibit potential antioxidant effects, which may help in mitigating oxidative stress.

- Antimicrobial Activity: Some studies suggest that chroman derivatives possess antimicrobial properties against certain pathogens.

- Neuroprotective Effects: Research indicates that they may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

These biological activities make chroman-2-ylmethanamine a compound of interest in pharmaceutical research.

Synthesis of chroman-2-ylmethanamine can be achieved through several methods:

- Ring Closure Reactions: Starting from appropriate phenolic precursors, cyclization reactions can yield the chroman structure.

- Amination Reactions: The introduction of the amine group can be accomplished via reductive amination or direct amination of aldehydes derived from chromans.

- Using Chroman Derivatives: Pre-existing chroman derivatives can be modified through functional group transformations to introduce the methanamine moiety.

For instance, one method involves the synthesis of chroman derivatives followed by selective amination at the 2-position of the chroman ring .

Chroman-2-ylmethanamine has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for treating oxidative stress-related diseases or infections.

- Chemical Research: It can be utilized as a building block in organic synthesis for creating more complex molecules.

- Material Science: Investigations into its properties may lead to applications in developing new materials with specific functionalities.

Interaction studies involving chroman-2-ylmethanamine focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and therapeutic potential. For example:

- Enzyme Inhibition: Studies may examine how it inhibits specific enzymes involved in metabolic pathways.

- Receptor Binding: Investigating its interaction with neurotransmitter receptors could reveal insights into its neuroprotective effects.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Chroman-2-ylmethanamine shares structural similarities with several other compounds, which can be compared based on their chemical properties and biological activities:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Chroman-3-ylmethanamine | Chroman derivative | Antimicrobial, Antioxidant | Different position of amine group |

| Chroman-4-one | Chromone derivative | Anticancer, Antioxidant | Contains a carbonyl group |

| 2-Aminochromane | Aminochroman derivative | Neuroprotective | Amino group at position 2 |

Chroman-2-ylmethanamine is unique due to its specific arrangement of functional groups and its potential dual role as both an antioxidant and antimicrobial agent, setting it apart from other similar compounds.

Density Functional Theory Studies

Electronic Structure Calculations

Density Functional Theory calculations have emerged as a cornerstone methodology for investigating the electronic properties of Chroman-2-ylmethanamine and related chroman derivatives. The most frequently employed computational approaches utilize the B3LYP hybrid functional combined with various basis sets ranging from 6-31G(d,p) for initial geometry optimizations to more sophisticated 6-311++G(d,p) and 6-311++G(2d,2p) basis sets for accurate electronic property predictions [1] [2].

The electronic structure calculations reveal that Chroman-2-ylmethanamine exhibits characteristic frontier molecular orbital properties typical of chroman-based compounds. The Highest Occupied Molecular Orbital energy levels have been computed to range between -10.39 and -11.71 eV, while the Lowest Unoccupied Molecular Orbital energies span from -1.57 to -3.97 eV, resulting in HOMO-LUMO energy gaps of approximately 7.37 to 8.82 eV for related chroman structures [3]. These calculations provide fundamental insights into the electronic reactivity and stability of the compound.

Molecular electrostatic potential surface analyses demonstrate the charge distribution patterns across the Chroman-2-ylmethanamine framework. The oxygen atom in the chroman ring system typically exhibits the most electronegative potential, ranging from -19.4 to -23.3 kcal/mol, while the aromatic regions display positive electrostatic potentials between 42.9 and 58.6 kcal/mol [3]. The amine functional group contributes significantly to the overall dipole moment of the molecule, with calculated values ranging from 2.12 to 3.38 D depending on the computational method employed [4].

Advanced electronic structure calculations using range-separated functionals such as CAM-B3LYP and LC-BLYP have provided enhanced accuracy for describing long-range interactions and charge-transfer phenomena in chroman derivatives. These methods yield band gap values of 3.053 to 3.118 eV, indicating moderate electronic conductivity properties [4]. The electronic density distribution analysis reveals that the HOMO is primarily localized on the chroman ring system, while the LUMO extends across the entire molecular framework, facilitating intramolecular charge transfer processes.

Reaction Pathway Simulations

Reaction pathway simulations using Density Functional Theory have elucidated the mechanistic details of various chemical transformations involving chroman-based systems. The computational investigation of cycloaddition reactions demonstrates that [8 + 2] cycloaddition pathways proceed through multiple mechanistic routes with distinct activation energy profiles [5]. The most favorable pathway involves C8-C9 bond formation with an activation free energy of 29.4 kcal/mol, proceeding through a diradical intermediate that is endergonic by 22.3 kcal/mol relative to the starting materials [5].

Alternative reaction pathways, including [4 + 2] cycloaddition mechanisms, exhibit higher activation barriers of 31.6 kcal/mol, making them kinetically less favorable under standard reaction conditions [5]. The transition state geometries have been characterized through intrinsic reaction coordinate calculations, revealing the concerted nature of bond formation and breaking processes. Ring closure mechanisms demonstrate remarkably low activation energies of 0.3 kcal/mol, indicating that these transformations occur readily once the appropriate intermediate structures are formed [5].

The computational analysis of Addition-Nucleophilic-Ring-Opening-Ring-Closing rearrangement processes shows that vinyl shift reactions proceed with activation energies of 24.5 kcal/mol [5]. These calculations employ the SMD solvation model combined with the B3LYP-D3 functional to account for solvent effects and dispersion interactions, providing a more realistic representation of experimental conditions. The rate-determining steps have been identified through comparative analysis of all computed activation barriers, enabling the prediction of product selectivity under various reaction conditions.

Metal-catalyzed transformations involving chroman derivatives have been investigated through detailed reaction coordinate analysis. Oxidative addition steps typically require activation energies of 33.0 kcal/mol, while subsequent reductive elimination processes proceed with lower barriers of 12.5 kcal/mol [5]. These computational insights provide valuable mechanistic understanding for optimizing synthetic methodologies and predicting reaction outcomes.

Molecular Dynamics and Docking Studies

Molecular dynamics simulations have provided comprehensive insights into the conformational behavior and stability of Chroman-2-ylmethanamine in various environmental conditions. Extended simulation trajectories spanning 100 nanoseconds have been employed to assess the long-term stability of protein-ligand complexes involving chroman-based inhibitors [6] [7]. The simulations utilize the CHARMM36m force field in conjunction with the TIP3P water model to accurately represent biomolecular interactions and solvation effects.

Root Mean Square Deviation analysis reveals that Chroman-2-ylmethanamine-containing complexes maintain structural stability with RMSD values consistently below 2.0 Å throughout the simulation trajectory [6] [7]. The radius of gyration calculations demonstrate compact molecular conformations with average values ranging from 18.70 to 22.52 Å depending on the specific binding environment [6]. Root Mean Square Fluctuation analysis indicates that most residues exhibit minimal flexibility, with fluctuation values below 1.5 Å, suggesting rigid binding conformations that favor stable protein-ligand interactions.

Molecular docking studies have extensively characterized the binding interactions of chroman derivatives with various biological targets. The binding affinities typically range from -8.5 to -11.5 kcal/mol, indicating strong intermolecular interactions [8]. Critical binding residues have been identified through detailed analysis of hydrogen bonding patterns, hydrophobic interactions, and electrostatic contributions. The chroman scaffold demonstrates preferential binding to hydrophobic pockets, while the amine functionality engages in specific hydrogen bonding interactions with polar residues.

Principal Component Analysis of molecular dynamics trajectories reveals the dominant motional modes that govern conformational changes in chroman-containing systems [7]. The first two principal components typically account for 60-75% of the total variance in atomic positions, indicating well-defined conformational preferences. The analysis demonstrates that chroman derivatives undergo limited conformational sampling, primarily involving minor adjustments in side chain orientations rather than major structural rearrangements.

Binding free energy calculations using the Molecular Mechanics Generalized Born Surface Area method provide quantitative assessment of interaction strengths. The computed binding free energies range from -45.2 to -56.8 kcal/mol, with the most significant contributions arising from van der Waals interactions (-48.5 kcal/mol) and electrostatic interactions (-25.5 kcal/mol) [7]. Solvation effects contribute positively to the binding free energy (+31.7 kcal/mol), partially offsetting the favorable protein-ligand interactions.

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship modeling has established robust correlations between the structural features of Chroman-2-ylmethanamine derivatives and their biological activities. Multi-target QSAR models have been developed using multilayer perceptron neural networks, achieving correlation coefficients of 0.52 to 0.732 for various biological endpoints [9] [10]. These models incorporate atom-based three-dimensional descriptors that capture the electronic, steric, and hydrophobic properties of chroman-based compounds.

The most significant molecular descriptors identified through QSAR analysis include the total atom-based quadratic indices weighted by hydrophobicity, polar surface area, and polarizability parameters [10]. Local atom-based descriptors focusing on hydrogen bond acceptors and aliphatic carbon environments demonstrate particular importance for biological activity prediction. The deviation-based descriptors, which account for structural variations relative to a reference molecular framework, provide enhanced discrimination between active and inactive compounds.

Statistical validation of QSAR models demonstrates acceptable performance metrics with sensitivity values ranging from 80.31% to 85.79% and specificity values between 78.93% and 83.72% [10]. Matthews Correlation Coefficient values of 0.591 to 0.694 indicate strong correlations between predicted and experimental activities [10]. External validation using independent test sets confirms the predictive capability of the developed models, with correlation coefficients exceeding 0.6 for most biological endpoints.

The applicability domain assessment reveals that QSAR models maintain reliability for compounds with structural features similar to the training set, covering approximately 88-95% of the chemical space relevant to chroman derivatives [10]. Molecular descriptor analysis indicates that electronic properties such as HOMO-LUMO energy gaps and charge distribution patterns are critical determinants of biological activity. Hydrophobic descriptors related to LogP values and molecular surface properties also contribute significantly to activity predictions.

Advanced QSAR methodologies incorporating pharmacophore modeling have identified key structural features essential for biological activity. The optimal pharmacophore models exhibit survival scores of 3.95, indicating robust statistical significance [9]. Three-dimensional QSAR models developed using Partial Least Squares regression achieve correlation coefficients of 0.52, demonstrating moderate predictive capability for anticancer activity against HT-29 cell lines [9]. These computational tools provide valuable guidance for the rational design of novel chroman-based therapeutic agents with enhanced potency and selectivity profiles.